N-(3-Pyridinylcarbonyl)-L-tyrosine

Description

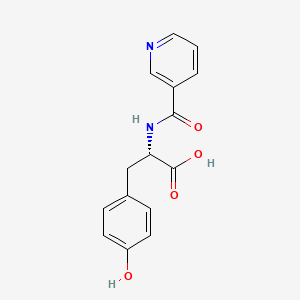

N-(3-Pyridinylcarbonyl)-L-tyrosine is a chemically modified derivative of the amino acid L-tyrosine, where a 3-pyridinylcarbonyl group is attached to the α-amino group of tyrosine.

Properties

CAS No. |

911454-72-3 |

|---|---|

Molecular Formula |

C15H14N2O4 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoic acid |

InChI |

InChI=1S/C15H14N2O4/c18-12-5-3-10(4-6-12)8-13(15(20)21)17-14(19)11-2-1-7-16-9-11/h1-7,9,13,18H,8H2,(H,17,19)(H,20,21)/t13-/m0/s1 |

InChI Key |

IMBDEUBWOIGVNE-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

N-(3-Pyridinylcarbonyl)-L-tyrosine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in biochemical studies to understand protein interactions and enzyme activities.

Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-Pyridinylcarbonyl)-L-tyrosine exerts its effects involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, modulating their activity. The tyrosine moiety can participate in hydrogen bonding and other interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below summarizes key structural analogs of L-tyrosine and their modifications:

Key Observations:

Acylated Derivatives :

- The 3-pyridinylcarbonyl group in the target compound contrasts with 4-chlorobenzoyl () and pterin-based acyl groups (). The pyridine ring may improve binding to metal-containing enzymes compared to purely aromatic or halogenated groups.

- Derivatives with bulky acyl groups (e.g., Fmoc in ) exhibit reduced solubility but enhanced stability in biochemical assays.

Phenolic -OH Modifications: Free -OH (as in the target compound) allows for hydrogen bonding and participation in redox reactions, similar to L-tyrosine . Alkylated derivatives (e.g., O-methyl, O-ethyl in ) show increased lipophilicity and resistance to enzymatic degradation compared to halogenated or nitro-substituted analogs .

Halogenation Effects :

- Diiodo-L-tyrosine () has a lower pK₁ (2.10) than L-tyrosine (2.24), indicating stronger acidity due to electron-withdrawing halogens. This property could influence solubility and protein-binding interactions.

Physicochemical Properties

| Property | This compound (Hypothetical) | N-(4-Chlorobenzoyl)-L-tyrosine | Diiodo-L-tyrosine |

|---|---|---|---|

| Solubility | Moderate (polar pyridine group) | Low (chlorobenzoyl hydrophobicity) | Very low (halogen bulk) |

| pK₁ (COOH) | ~2.2 (similar to L-tyrosine) | ~2.3 | 2.10 |

| Metabolic Stability | High (resists peptidases) | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.